molecular formula C18H23BN2O3 B13990625 3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one CAS No. 1206163-58-7

3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one

Cat. No.: B13990625
CAS No.: 1206163-58-7
M. Wt: 326.2 g/mol
InChI Key: LUWOCCBPDZUTSE-UHFFFAOYSA-N
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Description

3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one is an organic compound that features a phenyl group, a pyrazolyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one typically involves the reaction of a phenyl-substituted pyrazole with a dioxaborolane derivative. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol . The reaction conditions often require heating to reflux temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohols.

    Substitution: Substituted pyrazoles.

Scientific Research Applications

3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The phenyl and pyrazolyl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar structure but lacks the pyrazolyl group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of a pyrazolyl group.

    1,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: Features a pyrene core with two dioxaborolane groups.

Uniqueness

3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one is unique due to the combination of its phenyl, pyrazolyl, and dioxaborolane moieties, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1206163-58-7

Molecular Formula

C18H23BN2O3

Molecular Weight

326.2 g/mol

IUPAC Name

3-phenyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-one

InChI

InChI=1S/C18H23BN2O3/c1-17(2)18(3,4)24-19(23-17)15-12-20-21(13-15)16(22)11-10-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3

InChI Key

LUWOCCBPDZUTSE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)CCC3=CC=CC=C3

Origin of Product

United States

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